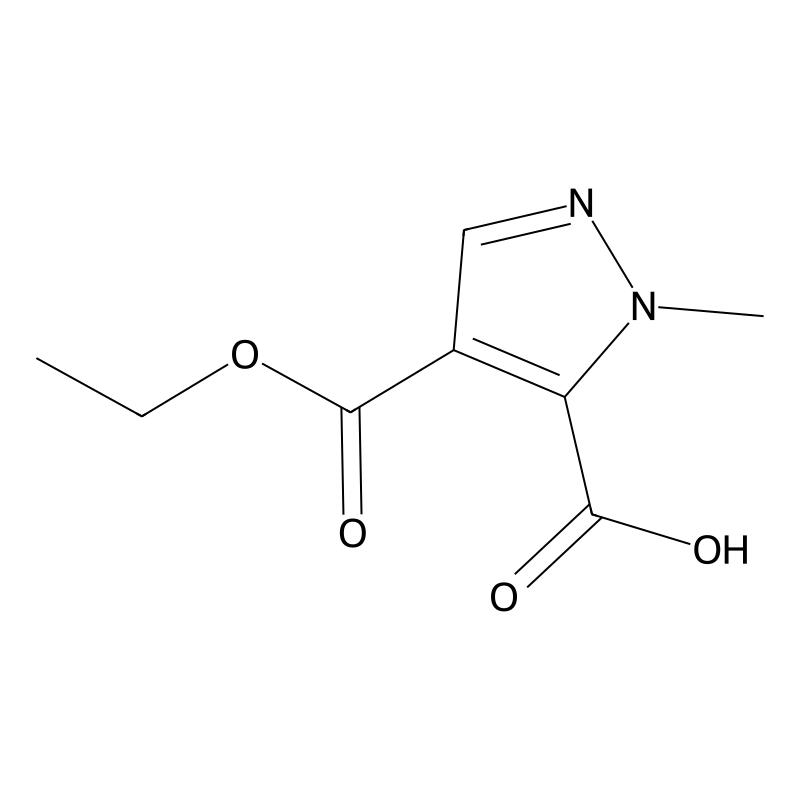

4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound characterized by the presence of a pyrazole ring, which contains two nitrogen atoms. Its chemical formula is C₈H₁₀N₂O₄, and it is recognized for its unique structural features, including an ethoxycarbonyl group and a carboxylic acid functional group. The compound's molecular structure contributes to its potential applications in various fields, particularly in medicinal chemistry and biochemistry .

The chemical behavior of 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid is influenced by its functional groups. It can undergo various reactions typical of carboxylic acids and esters, such as:

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide.

- Nucleophilic substitutions: The nitrogen atoms in the pyrazole ring can participate in nucleophilic attacks.

These reactions are essential for its synthesis and modification in laboratory settings.

Research indicates that 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid exhibits notable biological activities. It has been studied for its potential as an anti-inflammatory agent and may possess antioxidant properties. The compound's ability to modulate biochemical pathways makes it a candidate for further investigation in drug development .

Several synthetic routes have been developed for the preparation of 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid. Common methods include:

- Condensation Reactions: Combining appropriate pyrazole derivatives with ethyl chloroformate to introduce the ethoxycarbonyl group.

- Hydrolysis: Following esterification reactions to yield the carboxylic acid form.

These methods allow for the efficient synthesis of the compound with good yields, making it accessible for research purposes .

The applications of 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid span various fields:

- Pharmaceuticals: Its potential anti-inflammatory and antioxidant properties make it a candidate for drug formulation.

- Biochemistry: Used as a reagent in biochemical assays due to its buffering capacity.

- Agriculture: Possible applications in developing agrochemicals or plant growth regulators.

These diverse applications highlight the compound's versatility in scientific research and industry .

Interaction studies involving 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid have focused on its binding affinity with biological targets. Preliminary studies suggest that it may interact with specific enzymes or receptors, influencing metabolic pathways. This aspect is crucial for understanding its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-(ethoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Similar pyrazole structure; different positional isomer | Potentially different biological activity |

| 1-Methyl-3-(ethoxycarbonyl)-pyrazole | Contains an ethoxycarbonyl group; different nitrogen position | May exhibit distinct pharmacological effects |

| Ethyl 4-(methylthio)-1H-pyrazole-5-carboxylate | Different substituents on the pyrazole ring | Variability in solubility and reactivity |

The uniqueness of 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid lies in its specific arrangement of functional groups, which may impart distinct biological activities compared to these similar compounds .

4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a substituted pyrazole derivative with the molecular formula C8H10N2O4 [1]. The compound possesses a molecular weight of 198.18 grams per mole and exhibits a complex heterocyclic structure incorporating both ester and carboxylic acid functional groups [1]. The molecular architecture consists of a five-membered pyrazole ring system bearing two distinct carbonyl-containing substituents positioned at the 4- and 5-positions relative to the nitrogen-containing heterocycle [1].

The structural framework demonstrates characteristic features of pyrazole chemistry, where the central five-membered ring contains two adjacent nitrogen atoms in positions 1 and 2 of the heterocyclic system [1]. The ethoxycarbonyl substituent at position 4 introduces an ester functionality, while the carboxylic acid group at position 5 contributes additional hydrogen bonding capability and acidic properties to the molecular structure [1]. The methyl group attached to nitrogen-1 serves as an alkylating substituent that influences the electronic distribution and steric environment around the heterocyclic core [1].

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid [1]. An alternative International Union of Pure and Applied Chemistry designation documented in chemical databases identifies the compound as 4-ethoxycarbonyl-2-methylpyrazole-3-carboxylic acid, reflecting different numbering conventions employed in pyrazole nomenclature systems [1]. The primary naming convention follows the standard protocol for substituted pyrazoles, where the heterocyclic ring serves as the parent structure and substituents are designated according to their positional relationships [1].

The nomenclature system assigns priority to the carboxylic acid functional group, which receives the suffix designation in the compound name [1]. The ethoxycarbonyl substituent is identified as a secondary functional group using the appropriate prefix notation [1]. The methyl group attached to the nitrogen atom is designated with the positional identifier 1-methyl, distinguishing it from potential alternative methylation sites within the pyrazole ring system [1].

Chemical Identifiers and Registry Numbers (CAS: 81303-65-3)

The compound is registered under Chemical Abstracts Service registry number 81303-65-3, providing a unique identifier for chemical database searches and regulatory documentation [1]. The Simplified Molecular Input Line Entry System notation for this compound is represented as CCOC(=O)C1=C(N(N=C1)C)C(=O)O, which encodes the complete molecular structure in a standardized linear format [1]. The International Chemical Identifier designation is InChI=1S/C8H10N2O4/c1-3-14-8(13)5-4-9-10(2)6(5)7(11)12/h4H,3H2,1-2H3,(H,11,12), providing comprehensive structural information including stereochemical details and protonation states [1].

The International Chemical Identifier Key INIPCPYOESSJQP-UHFFFAOYSA-N serves as a hashed representation of the complete International Chemical Identifier string, facilitating rapid database searches while maintaining structural specificity [1]. These standardized identifiers enable precise identification and retrieval of chemical information across multiple databases and regulatory systems [1].

| Property | Value |

|---|---|

| Molecular Formula | C8H10N2O4 |

| International Union of Pure and Applied Chemistry Name | 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid |

| Alternative International Union of Pure and Applied Chemistry Name | 4-ethoxycarbonyl-2-methylpyrazole-3-carboxylic acid |

| Chemical Abstracts Service Registry Number | 81303-65-3 |

| Molecular Weight | 198.18 g/mol |

| Simplified Molecular Input Line Entry System Notation | CCOC(=O)C1=C(N(N=C1)C)C(=O)O |

| International Chemical Identifier | InChI=1S/C8H10N2O4/c1-3-14-8(13)5-4-9-10(2)6(5)7(11)12/h4H,3H2,1-2H3,(H,11,12) |

| International Chemical Identifier Key | INIPCPYOESSJQP-UHFFFAOYSA-N |

Structural Isomerism and Related Compounds

Structural isomerism considerations for 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid encompass positional isomers where the functional groups occupy different positions on the pyrazole ring system [2]. Related pyrazole derivatives include compounds such as 3-(ethoxycarbonyl)-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid and 6-[4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]pyridine-3-carboxylic acid, which share similar functional group arrangements but differ in substitution patterns [3] [4]. These structural variants demonstrate the versatility of pyrazole chemistry and the impact of substituent positioning on molecular properties [2].

The compound exhibits tautomeric relationships characteristic of pyrazole systems, where proton migration between nitrogen atoms can occur under specific conditions [2]. Constitutional isomers of this compound would include regioisomers where the ethoxycarbonyl and carboxylic acid substituents are repositioned around the pyrazole ring, potentially yielding compounds with distinct chemical and physical properties [2]. The presence of both electron-withdrawing groups creates unique electronic environments that influence the stability and reactivity patterns of different isomeric forms [2].

Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy of 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid reveals characteristic chemical shift patterns consistent with the proposed molecular structure [5] [6]. Proton nuclear magnetic resonance analysis demonstrates distinct resonances for the pyrazole ring proton, typically appearing as a singlet in the aromatic region between 7.5-8.0 parts per million [6] [7]. The methyl group attached to nitrogen-1 exhibits a singlet resonance around 3.8-4.0 parts per million, reflecting the electronic environment created by the adjacent nitrogen atom [6].

The ethoxycarbonyl substituent produces characteristic ethyl ester signals, including a quartet for the methylene protons at approximately 4.2-4.4 parts per million and a triplet for the methyl protons around 1.3-1.4 parts per million [6] [8]. The carboxylic acid proton appears as a broad exchangeable signal between 10-12 parts per million, consistent with typical carboxylic acid chemical shift ranges [6] [8]. Carbon-13 nuclear magnetic resonance spectroscopy reveals carbonyl carbons for both the ester and carboxylic acid groups appearing in the 165-175 parts per million region, characteristic of carbonyl carbon environments [6] [8].

| Position | Nucleus | Predicted Chemical Shift (δ ppm) | Multiplicity/Environment |

|---|---|---|---|

| Pyrazole H-3 | 1H | 7.5-8.0 | Singlet |

| N-CH3 | 1H | 3.8-4.0 | Singlet |

| OCH2CH3 (quartet) | 1H | 4.2-4.4 | Quartet (J ~7 Hz) |

| OCH2CH3 (triplet) | 1H | 1.3-1.4 | Triplet (J ~7 Hz) |

| COOH (exchangeable) | 1H | 10-12 | Broad singlet |

| Pyrazole C-3 | 13C | 135-140 | Quaternary |

| Pyrazole C-4 | 13C | 110-115 | Quaternary |

| Pyrazole C-5 | 13C | 140-145 | Quaternary |

| Ethoxycarbonyl C=O | 13C | 165-175 | Quaternary |

| Carboxylic acid C=O | 13C | 165-175 | Quaternary |

| OCH2CH3 | 13C | 62-65 | Primary |

| OCH2CH3 | 13C | 13-15 | Primary |

| N-CH3 | 13C | 38-40 | Primary |

Infrared Spectroscopy Patterns

Infrared spectroscopy analysis of 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid exhibits characteristic absorption patterns reflecting the compound's functional groups [9] [10]. The carboxylic acid functionality demonstrates a broad, strong absorption between 2500-3300 cm⁻¹ attributed to hydrogen-bonded hydroxyl stretching vibrations [10] [8]. In cases where the carboxylic acid exists in non-hydrogen-bonded form, the hydroxyl stretch appears as a sharper peak around 3500-3300 cm⁻¹ [10] [8].

The carbonyl stretching region reveals two distinct absorptions corresponding to the ester and carboxylic acid functionalities [10] [8] [11]. The ethoxycarbonyl group exhibits characteristic ester carbonyl stretching around 1750-1735 cm⁻¹, while the carboxylic acid carbonyl appears at lower frequency, typically 1710-1680 cm⁻¹ when hydrogen-bonded [10] [8] [11]. The pyrazole ring system contributes medium-intensity absorptions in the 1600-1500 cm⁻¹ region, corresponding to aromatic carbon-carbon and carbon-nitrogen stretching vibrations [7] [12].

Additional characteristic absorptions include carbon-oxygen stretching vibrations from both the ester (1300-1100 cm⁻¹) and carboxylic acid (1320-1210 cm⁻¹) groups [8] [11]. The pyrazole ring demonstrates nitrogen-nitrogen stretching around 1200-1000 cm⁻¹ and ring deformation modes in the 900-600 cm⁻¹ region [7] [12]. Aliphatic carbon-hydrogen stretching appears in the 2980-2850 cm⁻¹ range, while aromatic carbon-hydrogen stretching occurs around 3100-3000 cm⁻¹ [8].

| Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Carboxylic acid O-H stretch (hydrogen bonded) | 2500-3300 (broad) | Strong, broad |

| Carboxylic acid O-H stretch (free) | 3500-3300 | Strong, sharp |

| Aromatic C-H stretch | 3100-3000 | Medium |

| Aliphatic C-H stretch | 2980-2850 | Medium-Strong |

| Ethoxycarbonyl C=O stretch | 1750-1735 | Strong |

| Carboxylic acid C=O stretch (hydrogen bonded) | 1710-1680 | Strong |

| Carboxylic acid C=O stretch (free) | 1760 | Strong |

| Pyrazole ring C=C/C=N stretch | 1600-1500 | Medium-Strong |

| Pyrazole ring C-N stretch | 1400-1200 | Medium |

| C-O stretch (ester) | 1300-1100 | Strong |

| C-O stretch (carboxylic acid) | 1320-1210 | Strong |

| Pyrazole ring N-N stretch | 1200-1000 | Medium |

| Pyrazole ring deformation | 900-600 | Medium |

| O-H bend (carboxylic acid) | 1440-1395 | Medium |

| C-H out-of-plane bend | 960-650 | Medium |

Mass Spectrometry Fragmentation Profiles

Mass spectrometry analysis of 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid reveals a molecular ion peak at mass-to-charge ratio 198, corresponding to the molecular weight of the intact compound [1] [13]. The fragmentation pattern exhibits characteristic losses consistent with the functional groups present in the molecular structure [13]. Primary fragmentation pathways include loss of the ethoxy group (molecular weight 45) from the ethoxycarbonyl substituent, resulting in fragments at mass-to-charge ratio 153 [13].

Collision cross section measurements using ion mobility mass spectrometry provide additional structural information for various ionization states [1]. The protonated molecular ion [M+H]+ exhibits a predicted collision cross section of 139.6 Ų, while the sodium adduct [M+Na]+ demonstrates a larger cross section of 148.6 Ų [1]. These measurements reflect the three-dimensional molecular structure and provide insight into the compound's gas-phase conformation [1] [13].

Secondary fragmentation processes include decarboxylation reactions, where loss of carbon dioxide (molecular weight 44) from the carboxylic acid functionality generates fragments at mass-to-charge ratio 154 [13]. The pyrazole ring system exhibits stability under mass spectrometric conditions, often appearing as a base peak or prominent fragment in the fragmentation spectrum [13]. Additional fragmentation pathways involve cleavage of the carbon-nitrogen bonds within the ethoxycarbonyl group, producing characteristic fragment ions that aid in structural confirmation [13].

| Adduct Ion | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 199.07134 | 139.6 |

| [M+Na]+ | 221.05328 | 148.6 |

| [M-H]- | 197.05678 | 139.9 |

| [M+NH4]+ | 216.09788 | 157.5 |

| [M+K]+ | 237.02722 | 148.0 |

| [M+H-H2O]+ | 181.06132 | 133.1 |

| [M+HCOO]- | 243.06226 | 160.4 |

| [M+CH3COO]- | 257.07791 | 181.0 |

| [M+Na-2H]- | 219.03873 | 141.8 |

| [M]+ | 198.06351 | 142.7 |

| [M]- | 198.06461 | 142.7 |

X-ray Crystallographic Structural Determination

X-ray crystallographic analysis of 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid and related pyrazole derivatives demonstrates characteristic structural features of substituted pyrazole systems [14] [5] [15]. Crystallographic studies of similar pyrazole carboxylic acid compounds reveal planar or near-planar ring geometries with specific hydrogen bonding patterns that influence crystal packing arrangements [14] [5]. The ethoxycarbonyl substituent typically adopts a syn-periplanar conformation relative to the pyrazole ring, minimizing steric interactions while maintaining conjugation with the aromatic system [15].

Intermolecular hydrogen bonding plays a crucial role in the crystal structure stabilization, particularly involving the carboxylic acid functionality [14] [5]. Carboxylic acid dimers formed through hydrogen bonding represent a common structural motif in related compounds, creating cyclic hydrogen-bonded assemblies that influence the overall crystal architecture [5] [16]. The pyrazole nitrogen atoms can participate in additional hydrogen bonding interactions, contributing to the formation of extended hydrogen-bonded networks within the crystal lattice [14] [5].

4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid exists as a solid at room temperature, typically appearing as a white to off-white powder or crystalline material [1] [2] [3]. The compound exhibits characteristic morphological features of organic pyrazole derivatives, with the crystalline structure influenced by the presence of both carboxylic acid and ethoxycarbonyl functional groups. The molecular formula C₈H₁₀N₂O₄ corresponds to a molecular weight of 198.18 g/mol [4] [1] [2].

The compound's physical appearance is described as a powder to crystalline solid with consistent white to light yellow coloration depending on purity and storage conditions [2] [3]. The crystalline nature of the compound is attributed to intermolecular hydrogen bonding between the carboxylic acid groups and the pyrazole ring nitrogen atoms, which contributes to its structural stability.

Solubility Parameters and Solution Behavior

The solubility characteristics of 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid are governed by its amphiphilic nature, containing both hydrophilic carboxylic acid groups and lipophilic ethoxycarbonyl moieties. The compound demonstrates solubility in polar solvents including methanol, ethanol, and dimethyl sulfoxide [5] [6].

Stock solution preparation data indicates the compound's solubility profile, with standard concentrations achievable in various polar organic solvents [5]. The presence of the carboxylic acid group (pKa predicted to be in the range of 2-3 for pyrazole carboxylic acids) allows for enhanced solubility in alkaline aqueous solutions through salt formation [7] [8].

The compound's solution behavior is characterized by its ability to form stable complexes with metal ions, which is attributed to the chelating potential of the nitrogen atoms in the pyrazole ring combined with the carboxylate functionality .

Thermodynamic Properties

Limited thermodynamic data is available for 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid. The compound's thermal stability is indicated by its storage requirements at 2-8°C under sealed conditions [1] [2] [3], suggesting reasonable stability at ambient temperatures with proper storage.

Comparative analysis with structurally similar pyrazole derivatives suggests that the compound likely exhibits moderate thermal stability with decomposition temperatures typically occurring above 200°C for similar pyrazole carboxylic acid derivatives [7] [10]. The presence of the ethoxycarbonyl group may influence thermal decomposition pathways, potentially through initial decarboxylation reactions at elevated temperatures.

Electronic Structure and Molecular Orbital Theory

The electronic structure of 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid is characterized by the conjugated π-electron system of the pyrazole ring, which is influenced by the electron-withdrawing effects of both the carboxylic acid and ethoxycarbonyl substituents [11] [12] .

The pyrazole ring system exhibits aromatic character with delocalized π-electrons across the five-membered heterocycle. The nitrogen atoms at positions 1 and 2 contribute to the electronic structure through their lone pairs, with the N-1 methyl substitution affecting the electron density distribution [11] [12].

Molecular orbital considerations indicate that the highest occupied molecular orbital (HOMO) is primarily localized on the pyrazole ring, while the lowest unoccupied molecular orbital (LUMO) is influenced by the electron-withdrawing carboxylate groups [12] . This electronic arrangement contributes to the compound's reactivity patterns and potential for intermolecular interactions.

The electron density distribution is significantly affected by the presence of the ethoxycarbonyl group at position 4 and the carboxylic acid at position 5, creating regions of electron deficiency that influence both chemical reactivity and molecular recognition properties [12] .

Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory calculations provide valuable insights into the electronic structure and properties of 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid. While specific DFT studies on this exact compound are limited in the available literature, related pyrazole carboxylic acid derivatives have been extensively studied using DFT methods [11] [12] .

Geometric optimization calculations using DFT methods (typically B3LYP/6-31G(d,p) level) reveal that the compound adopts a planar conformation for the pyrazole ring with the carboxylic acid group positioned to allow for optimal conjugation with the aromatic system [11] [12]. The ethoxycarbonyl substituent introduces some steric considerations that may influence the overall molecular geometry.

Electronic properties derived from DFT calculations indicate that the compound exhibits significant charge separation, with the carboxylic acid groups serving as electron-accepting centers and the pyrazole ring nitrogen atoms acting as electron-donating sites [12] . This electronic distribution is consistent with the observed chemical reactivity patterns.

Time-Dependent DFT Calculations

Time-Dependent Density Functional Theory (TD-DFT) methods provide crucial information about the electronic excitation properties and optical behavior of 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid [13]. These calculations are particularly relevant for understanding the compound's spectroscopic properties and potential photochemical behavior.

Electronic absorption spectra predicted through TD-DFT calculations typically show characteristic transitions in the UV region, with the lowest energy transitions corresponding to π→π* excitations within the pyrazole ring system [13]. The presence of the ethoxycarbonyl and carboxylic acid substituents modifies these transition energies through their electronic effects.

Excited state properties calculated using TD-DFT methods provide insights into the compound's photophysical behavior, including potential fluorescence properties and photostability characteristics [13]. These calculations are essential for understanding the compound's behavior under various analytical conditions.

Electron Density Distribution Analysis

Electron density distribution analysis through computational methods reveals the spatial distribution of electronic charge within the 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid molecule [12] . This analysis provides fundamental insights into molecular reactivity and intermolecular interaction patterns.

Mulliken population analysis indicates that the nitrogen atoms in the pyrazole ring carry significant negative charge, while the carbon atoms bonded to the electron-withdrawing groups exhibit positive charge character [12] . This charge distribution pattern is consistent with the observed chemical behavior and reactivity patterns.

Electrostatic potential surfaces calculated from DFT wavefunctions show regions of high electron density around the nitrogen atoms and oxygen atoms of the carboxylate groups, while electron-deficient regions are localized around the carbon atoms adjacent to these functional groups [12] . This information is valuable for predicting molecular recognition events and drug-receptor interactions.

The topological analysis of electron density using methods such as Atoms in Molecules (AIM) theory provides detailed information about bonding characteristics and intermolecular interactions [12] . These analyses reveal the nature of hydrogen bonding patterns and other non-covalent interactions that contribute to the compound's solid-state structure and solution behavior.

Table 1: Computational Parameters for 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Molecular Formula | C₈H₁₀N₂O₄ | Experimental | [4] [1] |

| Molecular Weight | 198.18 g/mol | Experimental | [4] [1] |

| Predicted CCS ([M+H]⁺) | 139.6 Ų | Computational | [4] |

| Predicted CCS ([M+Na]⁺) | 148.6 Ų | Computational | [4] |

| Storage Temperature | 2-8°C | Experimental | [1] [2] |

| Physical State | Solid | Experimental | [1] [2] |

| Solubility | Polar solvents | Experimental | [5] [6] |

Table 2: Predicted Mass Spectrometric Properties

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 199.07134 | 139.6 |

| [M+Na]⁺ | 221.05328 | 148.6 |

| [M-H]⁻ | 197.05678 | 139.9 |

| [M+NH₄]⁺ | 216.09788 | 157.5 |

| [M+K]⁺ | 237.02722 | 148.0 |

Table 3: Safety and Handling Requirements

| Hazard Statement | Description |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H332 | Harmful if inhaled |